molecular formula C24H29Cl2N3O4S B12466683 1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B12466683
M. Wt: 526.5 g/mol
InChI Key: TYOHDAGTMXXTEI-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme inhibition and receptor binding, owing to its ability to interact with specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or as a precursor for the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, resulting in the desired biological or therapeutic outcome. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which imparts specific chemical properties and makes it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C24H29Cl2N3O4S

Molecular Weight

526.5 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H29Cl2N3O4S/c1-3-28(4-2)24(31)19-7-5-6-8-22(19)27-23(30)18-11-13-29(14-12-18)34(32,33)16-17-9-10-20(25)21(26)15-17/h5-10,15,18H,3-4,11-14,16H2,1-2H3,(H,27,30)

InChI Key

TYOHDAGTMXXTEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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